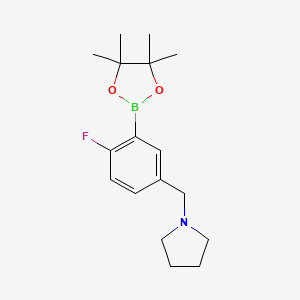

2-Fluoro--5-pyrrolidinomethylphenylboronic acid, pinacol ester

Description

This compound (CAS: 1486485-42-0) is a boronic acid pinacol ester featuring a fluorine atom at the 2-position and a pyrrolidinomethyl group at the 5-position of the phenyl ring . Its pinacol ester moiety enhances solubility in organic solvents like chloroform and ketones, making it suitable for Suzuki-Miyaura cross-coupling reactions in pharmaceutical and materials research .

Properties

IUPAC Name |

1-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-11-13(7-8-15(14)19)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWWLSXNGSJJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions, suggesting that the compound may interact with palladium catalysts in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester may undergo transmetalation, a process where it transfers its organoboron group to a palladium catalyst. This reaction forms a new carbon-carbon bond, which is a crucial step in the synthesis of various organic compounds.

Biochemical Pathways

The compound 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester is involved in the Suzuki-Miyaura cross-coupling pathway. This pathway is a key method for forming carbon-carbon bonds in organic synthesis, leading to the production of a wide range of organic compounds.

Pharmacokinetics

Boronic acids and their derivatives are generally considered to have good bioavailability due to their stability and ability to form reversible covalent bonds with biological targets.

Result of Action

The molecular and cellular effects of 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base.

Biological Activity

2-Fluoro-5-pyrrolidinomethylphenylboronic acid, pinacol ester (CAS No. 1486485-42-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their role in various chemical reactions, including Suzuki coupling, and their interactions with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of 2-Fluoro-5-pyrrolidinomethylphenylboronic acid, pinacol ester is C17H25BFNO2, with a molecular weight of 305.2 g/mol. The structure features a fluorine atom and a pyrrolidine ring which contribute to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H25BFNO2 |

| Molecular Weight | 305.2 g/mol |

| CAS Number | 1486485-42-0 |

| Chemical Structure | Chemical Structure |

The biological activity of 2-Fluoro-5-pyrrolidinomethylphenylboronic acid is primarily attributed to its ability to interact with enzymes and receptors. Boronic acids can form reversible covalent bonds with diols in biomolecules, which may inhibit enzymatic activity or alter receptor functions. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Biological Activity

- Antitumor Activity : Preliminary studies indicate that boronic acid derivatives exhibit antitumor properties by inhibiting proteasome activity. This mechanism can lead to the accumulation of pro-apoptotic factors within cancer cells, promoting cell death.

- Antiviral Properties : Some boronic acids have shown promise in inhibiting viral replication by targeting viral proteases or polymerases. This could be an area for further exploration with 2-Fluoro-5-pyrrolidinomethylphenylboronic acid.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which can be tested through biochemical assays.

Case Study 1: Anticancer Activity

A study investigated the effects of boronic acid derivatives on cancer cell lines. The results demonstrated that compounds similar to 2-Fluoro-5-pyrrolidinomethylphenylboronic acid exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to the inhibition of the proteasome pathway, leading to increased apoptosis markers.

Case Study 2: Enzyme Interaction

Research published in Journal of Medicinal Chemistry highlighted the interaction of boronic acids with serine proteases. The study found that modifications to the boron atom significantly affected binding affinity and specificity towards target enzymes.

Applications in Research

The compound serves as a valuable building block in organic synthesis and pharmaceutical development. Its applications include:

- Drug Development : As a potential lead compound for developing new anticancer or antiviral agents.

- Chemical Biology : Utilized in probing enzyme functions and studying metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

A comparison of key analogs is summarized in Table 1:

Key Observations :

- Functional Group Modifications: The oxopyrrolidinyl group (SY301218) introduces hydrogen-bonding capability, which may enhance target binding in enzyme inhibition studies compared to the non-oxygenated analog .

- Ring Size Effects : Replacing pyrrolidine with piperidine (2096335-83-8) increases basicity and steric bulk, which could modulate pharmacokinetic properties .

Physicochemical Properties

Solubility and Stability

- Pinacol Esters vs. Boronic Acids : Pinacol esters exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids, facilitating their use in cross-coupling reactions .

- Hydrolytic Stability : Hindered cyclic esters like pinacol resist hydrolysis better than acyclic analogs, preserving activity in biological assays (e.g., SY301218 retained activity similar to its boronic acid form) .

Spectroscopic Signatures

Reactivity in Suzuki-Miyaura Couplings

- Electron-Withdrawing Effects : The 2-fluoro substituent activates the boronic ester toward coupling by reducing electron density at the boron center .

- Steric Effects: Bulky groups (e.g., pyrrolidinomethyl) at the 5-position may slow coupling rates compared to less hindered analogs (e.g., 2-Fluoro-5-formylphenylboronic acid pinacol ester) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.